Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260826-96-7
VCID: VC16700309
InChI: InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3
SMILES:
Molecular Formula: C7H6F3NO3
Molecular Weight: 209.12 g/mol

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate

CAS No.: 1260826-96-7

Cat. No.: VC16700309

Molecular Formula: C7H6F3NO3

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate - 1260826-96-7

Specification

CAS No. 1260826-96-7
Molecular Formula C7H6F3NO3
Molecular Weight 209.12 g/mol
IUPAC Name methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3
Standard InChI Key DGADPYQOOIVCOW-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1C(=O)OC)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is C8_8H7_7F3_3N2_2O3_3, with a molecular weight of 236.15 g/mol. The isoxazole core (C3_3H3_3NO) is substituted at positions 3, 4, and 5 with a methyl ester (–COOCH3_3), methyl (–CH3_3), and trifluoromethyl (–CF3_3) group, respectively .

Structural Features and Stereoelectronic Effects

The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound’s metabolic stability and lipophilicity. The methyl ester at position 3 allows for further functionalization via hydrolysis or transesterification, while the methyl group at position 4 contributes to steric hindrance, influencing reactivity .

Table 1: Comparative Analysis of Isoxazole Derivatives

Compound NameSubstituents (Positions)Molecular Weight (g/mol)Key Properties
Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate–COOCH3_3 (3), –CH3_3 (4), –CF3_3 (5)236.15High lipophilicity, metabolic stability
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole–COOH (3), –CH3_3 (5)285.22Anti-inflammatory prodrug
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate–COOCH3_3 (3), –C6_6H4_4Cl (5)237.64Antimicrobial activity

Synthesis and Industrial Production

Cycloaddition-Based Synthesis

The isoxazole ring is typically constructed via (3+2) cycloaddition between nitrile oxides and alkynes. For methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate, a modified approach involves:

  • Nitrile Oxide Preparation: Reaction of hydroxylamine sulfate with a trifluoromethylated ketone precursor under acidic conditions .

  • Cycloaddition: Copper(I)-catalyzed reaction with methyl propiolate, yielding the isoxazole core .

  • Esterification: Direct methylation of the carboxylic acid intermediate using dimethyl carbonate (DMC) under mild conditions .

Industrial Optimization

Continuous flow reactors are employed to enhance yield (up to 85%) and reduce byproducts like ethyl impurities (<0.001%) . Green chemistry principles, such as solvent-free cycloadditions, minimize environmental impact.

Chemical Reactivity and Functionalization

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis in aqueous NaOH to form the corresponding carboxylic acid, which decarboxylates at elevated temperatures (110°C) to yield 4-methyl-5-(trifluoromethyl)isoxazole .

Electrophilic Substitution

The electron-deficient isoxazole ring directs electrophilic substitution to position 4. For example, nitration with HNO3_3/H2_2SO4_4 introduces a nitro group at position 4, enabling further derivatization .

Biological and Industrial Applications

Material Science Applications

The compound’s stability and electronic properties make it suitable for:

  • Liquid Crystal Displays (LCDs): As a fluorinated dopant to optimize dielectric anisotropy.

  • Polymer Additives: Enhancing UV resistance in polycarbonates.

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